molecular formula C12H16N2O2 B1377839 7-(1-aminoethyl)-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1375208-96-0

7-(1-aminoethyl)-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B1377839
CAS No.: 1375208-96-0
M. Wt: 220.27 g/mol
InChI Key: VRQXDMHDNLLYPY-UHFFFAOYSA-N
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Description

7-(1-aminoethyl)-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound that features a benzoxazine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and ethyl groups in its structure allows for diverse chemical reactivity and potential biological activity.

Scientific Research Applications

    Chemistry: The compound’s reactivity makes it a valuable intermediate in organic synthesis, allowing for the construction of more complex molecules.

    Biology: Its potential biological activity has led to investigations into its use as a pharmacological agent, particularly in the development of new drugs.

    Medicine: Research has explored its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: The compound’s unique properties may be harnessed in the development of new materials, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1-aminoethyl)-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between an ortho-aminophenol derivative and an appropriate aldehyde or ketone can lead to the formation of the benzoxazine ring. Catalysts such as acids or bases may be employed to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(1-aminoethyl)-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Mechanism of Action

The mechanism of action of 7-(1-aminoethyl)-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-(1-aminoethyl)-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one include other benzoxazine derivatives and heterocyclic compounds with amino and ethyl groups. Examples include:

  • 7-(1-aminoethyl)-1,4-dihydro-4-oxoquinoline
  • 7-(1-aminoethyl)-1-pyrrolidinyl-1,4-dihydro-4-oxoquinoline

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the presence of both amino and ethyl groups. This unique structure confers distinct chemical reactivity and potential biological activity, making it a compound of interest for further research and development.

Properties

IUPAC Name

7-(1-aminoethyl)-2-ethyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-3-10-12(15)14-9-5-4-8(7(2)13)6-11(9)16-10/h4-7,10H,3,13H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQXDMHDNLLYPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC2=C(O1)C=C(C=C2)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375208-96-0
Record name 7-(1-aminoethyl)-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(1-aminoethyl)-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
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7-(1-aminoethyl)-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
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7-(1-aminoethyl)-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
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7-(1-aminoethyl)-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Reactant of Route 5
7-(1-aminoethyl)-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Reactant of Route 6
7-(1-aminoethyl)-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

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